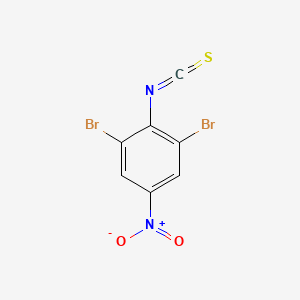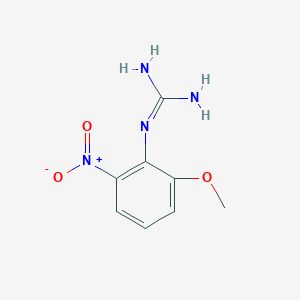
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a bromine atom, and an iodine atom attached to a benzyl ring
Preparation Methods
The synthesis of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzyl bromide intermediate: This step involves the bromination of a benzyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Introduction of the iodine atom: The brominated benzyl intermediate is then subjected to iodination using iodine or an iodinating agent such as sodium iodide.
Formation of the azetidine ring: The iodinated benzyl intermediate undergoes a cyclization reaction with a suitable azetidine precursor under basic conditions to form the azetidine ring.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Protection of the carboxylate group: The final step involves the protection of the carboxylate group using tert-butyl chloroformate to yield the desired compound.
Chemical Reactions Analysis
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and reduction reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures. These reactions often require specific catalysts and reaction conditions.
Scientific Research Applications
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Due to its unique structure, the compound is investigated for its potential as a lead compound in drug discovery and development. It may exhibit biological activity against specific targets, making it a candidate for further pharmacological studies.
Material science: The compound’s functional groups make it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can be compared with similar compounds such as:
4-Bromo-2-iodobenzyl bromide: This compound shares the benzyl ring with bromine and iodine substituents but lacks the azetidine and cyano groups.
Tert-butyl carbamate: This compound contains the tert-butyl and carbamate groups but lacks the benzyl ring and halogen substituents.
4-Bromo-2-iodo-1-methylbenzene: This compound has a similar halogenated benzyl ring but lacks the azetidine and cyano groups.
Properties
Molecular Formula |
C16H18BrIN2O2 |
|---|---|
Molecular Weight |
477.13 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromo-2-iodophenyl)methyl]-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C16H18BrIN2O2/c1-15(2,3)22-14(21)20-9-16(8-19,10-20)7-11-4-5-12(17)6-13(11)18/h4-6H,7,9-10H2,1-3H3 |
InChI Key |
UJYZUFJEANDBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=C(C=C(C=C2)Br)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


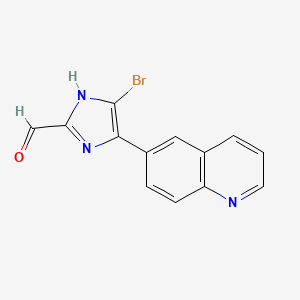
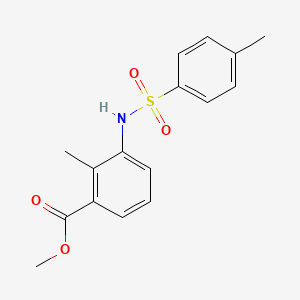

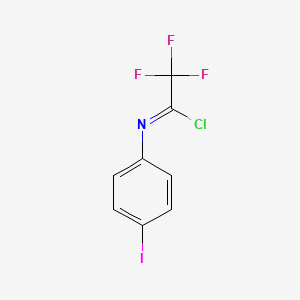
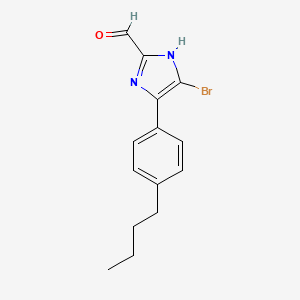
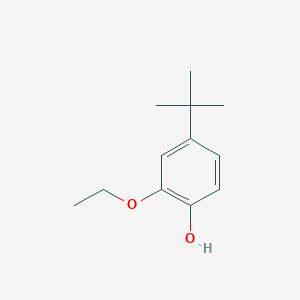
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
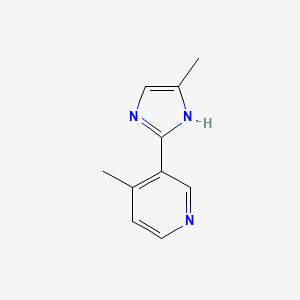
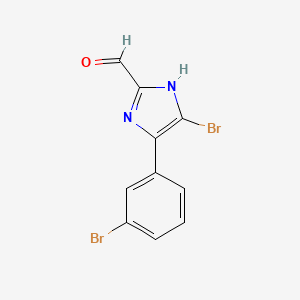
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

